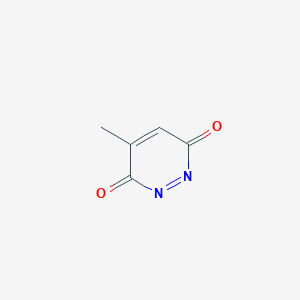

4-Methylpyridazine-3,6-dione

Description

The exact mass of the compound this compound is 124.027277375 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridazine-3,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c1-3-2-4(8)6-7-5(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFIRVDEKAERQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662292 | |

| Record name | 4-Methylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73268-15-2 | |

| Record name | 4-Methylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Methylpyridazine-3,6-dione (CAS 1120-88-3)

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Discovery Scientists

Part 1: Executive Summary & Chemical Identity

4-Methylpyridazine-3,6-dione (CAS 1120-88-3), often referred to as 4-Methylmaleic Hydrazide , is a critical heterocyclic scaffold used primarily as a validated intermediate in the synthesis of bioactive pyridazines and as a functional analog to the plant growth regulator Maleic Hydrazide. Its significance lies in its lactam-lactim tautomerism , which dictates its reactivity profile in nucleophilic substitutions—a property exploited in the design of pharmaceutical candidates and agrochemicals.

This guide moves beyond basic property listing to explore the mechanistic causality of its synthesis, the thermodynamic equilibrium of its structure, and validated protocols for its characterization.

Chemical Identity Table

| Property | Specification |

| CAS Number | 1120-88-3 |

| IUPAC Name | 4-Methyl-1,2-dihydro-3,6-pyridazinedione |

| Synonyms | 4-Methylmaleic hydrazide; 3,6-Dihydroxy-4-methylpyridazine; 4-Methyl-3,6-pyridazinediol |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Melting Point | 260–300 °C (Decomposes) |

| Solubility | Soluble in hot water, aqueous alkali; slightly soluble in hot ethanol; insoluble in ether.[1][2] |

| pKa | ~5.6 (Hydrazide proton), ~13 (Second ionization) |

Part 2: Synthesis & Manufacturing Engineering[3]

The synthesis of this compound is a classic example of a condensation-cyclization reaction . The most robust route involves the reaction of Citraconic Anhydride (2-methylmaleic anhydride) with Hydrazine Hydrate .

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on one of the anhydride carbonyls, opening the ring to form a linear hydrazide intermediate. This is followed by a rapid intramolecular dehydration (cyclization) to form the six-membered pyridazine ring.

-

Critical Control Point: The regioselectivity of the initial attack is influenced by the methyl group's steric hindrance, but since the final product is a symmetric dione (in terms of the ring system, though substituted), the outcome converges to the same thermodynamic product.

Experimental Protocol: Aqueous Acid Route

This protocol minimizes side reactions and maximizes yield through pH control.

-

Reagent Prep: Dissolve Citraconic Anhydride (11.2 g, 0.1 mol) in 50 mL of 20% Acetic Acid .

-

Addition: Dropwise add Hydrazine Hydrate (5.0 g, 0.1 mol) while maintaining the temperature at 25–30°C. Caution: Exothermic.

-

Cyclization: Heat the mixture to reflux (100°C) for 3 hours. The acetic acid acts as a catalyst for the dehydration step.

-

Isolation: Cool the solution slowly to 4°C. The product precipitates as white/off-white crystals.

-

Purification: Filter the solid and wash with ice-cold water followed by cold ethanol to remove unreacted anhydride.

-

Yield: Expected yield is 85–92%.

Visualization: Synthesis Pathway

Figure 1: Condensation of Citraconic Anhydride with Hydrazine to form this compound.

Part 3: Structural Dynamics & Tautomerism

Understanding the tautomerism of CAS 1120-88-3 is vital for derivatization. In the solid state and neutral solution, it exists predominantly in the Lactam (Dione) form. However, in the presence of bases or during alkylation/halogenation reactions (e.g., with POCl₃), it behaves as the Lactim (Dihydroxy) tautomer.

Tautomeric Equilibrium

-

Dione Form (A): Predominant in neutral aqueous media.

-

Monohydroxy Form (B): Transient intermediate.

-

Dihydroxy Form (C): Aromatic character; favored in basic conditions and trapped by O-alkylation.

Implication for Drug Design: When using this scaffold to create ligands, reagents like Phosphorus Oxychloride (POCl₃) will convert the tautomeric hydroxyls into chlorides (yielding 3,6-dichloro-4-methylpyridazine), a key intermediate for nucleophilic aromatic substitution (SNAr).

Visualization: Tautomeric Shift

Figure 2: Lactam-Lactim Tautomerism governing the reactivity of this compound.

Part 4: Analytical Characterization

To validate the identity of synthesized this compound, a multi-modal approach utilizing HPLC and NMR is required.

High-Performance Liquid Chromatography (HPLC)

Due to its polar nature, standard C18 retention is poor. Ion-Pairing or HILIC modes are recommended.

-

Column: Amide-C18 or HILIC Silica (4.6 x 150 mm, 3 µm).

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate (pH 4.5).

-

B: Acetonitrile.

-

Isocratic: 90% A / 10% B (High aqueous content required for solubility).

-

-

Detection: UV @ 305 nm (Characteristic absorption of the pyridazine dione chromophore).

-

Flow Rate: 0.8 mL/min.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Required due to solubility and exchangeable protons).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 2.15 ppm | Singlet (d) | 3H | Methyl group (-CH₃) at C4 |

| 6.95 ppm | Singlet | 1H | Vinylic proton at C5 |

| 11.5 - 12.5 ppm | Broad Singlet | 2H | NH protons (Exchangeable) |

Note: The broadness of the peak >11 ppm confirms the presence of the hydrazide NH protons involved in hydrogen bonding.

Part 5: Biological & Pharmacological Applications[2][3][4][5][6]

Plant Growth Regulation (Agrochemical)

As a structural analog of Maleic Hydrazide , this compound acts as a uracil antimetabolite .

-

Mechanism: It incorporates into RNA, disrupting transcription and inhibiting cell division (mitosis) in meristematic tissue.

-

Application: Used experimentally to suppress sucker growth in tobacco and inhibit sprouting in stored root crops (onions, potatoes). The methyl group alters the lipophilicity, potentially affecting translocation within the phloem.

Pharmaceutical Scaffold

The compound serves as a precursor for 3,6-functionalized pyridazines .

-

Pathway: this compound → 3,6-Dichloro-4-methylpyridazine → S-substituted pyridazines (via thiols) or N-substituted pyridazines (via amines).

-

Therapeutic Areas: Research indicates pyridazine derivatives possess antihypertensive, cardiotonic, and anti-inflammatory properties.

Part 6: References

-

Synthesis of Maleic Hydrazide Derivatives:

-

Tautomerism in Pyridazines:

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Link

-

-

Agrochemical Mechanism of Action:

-

Schoene, D. L., & Hoffmann, O. L. (1949). Maleic Hydrazide, a Unique Growth Regulant. Science. Link

-

-

Chemical Properties & Safety:

-

PubChem Compound Summary for CID 136882 (this compound). Link

-

-

Analytical Methods (HPLC/NMR):

-

Sigma-Aldrich Product Specification: 3,6-Dihydroxy-4-methylpyridazine. Link

-

Sources

4-Methylpyridazine-3,6-diol: Structural Dynamics, Synthesis, and Application Guide

Topic: 4-Methylpyridazine-3,6-diol (Tautomer of 4-Methyl-1,2-dihydropyridazine-3,6-dione) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Nomenclature

4-Methylpyridazine-3,6-diol (CAS: 5754-18-7) is a heterocyclic compound often misidentified by its enol name. In its most stable ground state, particularly in the solid phase and neutral solution, it exists as the lactam tautomer: 4-methyl-1,2-dihydropyridazine-3,6-dione .

This compound is a structural analogue of Maleic Hydrazide , a widely used plant growth regulator. Its significance lies in its utility as a scaffold in medicinal chemistry—specifically as a precursor for chlorinated pyridazines used in nucleophilic aromatic substitutions (SNAr) to generate bioactive molecules.

| Chemical Property | Data |

| Preferred IUPAC Name | 4-Methyl-1,2-dihydropyridazine-3,6-dione |

| Common Synonyms | 4-Methylmaleic hydrazide; 3,6-Dihydroxy-4-methylpyridazine |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Melting Point | 284–288 °C (dec.) |

| Solubility | Low in water/organic solvents; Soluble in aqueous alkali (NaOH, KOH) |

Structural Integrity: Tautomerism & Stability

The "diol" nomenclature refers to the aromatized tautomer, which is energetically less favorable than the dione form due to the loss of amide resonance stabilization. However, the diol form becomes relevant during functionalization reactions (e.g., chlorination with POCl₃) where the hydroxyl groups are trapped as leaving groups.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer dynamics that dictate the compound's reactivity.

Figure 1: Tautomeric equilibrium shifting from the stable dione (left) to the reactive diol (right).

Self-Validating Synthesis Protocol

This protocol is designed for high purity (>98%) without chromatographic purification. It relies on the condensation of citraconic anhydride with hydrazine, a reaction driven by the thermodynamic stability of the six-membered pyridazine ring.

Reagents & Materials

-

Citraconic Anhydride (Methylmaleic anhydride): 11.2 g (0.1 mol)

-

Hydrazine Hydrate (80%): 6.25 g (0.1 mol)

-

Hydrochloric Acid (1N): 100 mL

-

Solvent: Water (distilled) or 10% Aqueous Acetic Acid

Step-by-Step Methodology

-

Preparation of Hydrazine Salt:

-

In a 250 mL round-bottom flask, dilute the hydrazine hydrate in 50 mL of water.

-

Critical Step: Slowly add 1N HCl while cooling in an ice bath to modulate the exotherm. This prevents the formation of uncyclized linear hydrazides.

-

-

Condensation Reaction:

-

Add Citraconic Anhydride dropwise to the hydrazine solution.

-

Heat the mixture to reflux (100–110 °C) for 3 to 4 hours .

-

Observation: The solution will initially be clear and may turn slightly yellow. Precipitation of the product often begins while hot.

-

-

Isolation & Purification:

-

Cool the reaction mixture slowly to room temperature, then to 4 °C in an ice bath.

-

Filter the white crystalline solid under vacuum.

-

Wash: Rinse the filter cake with 2 x 10 mL ice-cold water to remove unreacted hydrazine.

-

Recrystallization: Recrystallize from boiling water. Dissolve the solid in minimum boiling water, filter hot (if insoluble particles exist), and cool slowly.

-

-

Validation (QC):

-

Dry the solid at 80 °C under vacuum for 6 hours.

-

Measure Melting Point: Target range 284–288 °C .

-

Synthesis Workflow Diagram

Figure 2: Process flow for the synthesis of 4-methyl-1,2-dihydropyridazine-3,6-dione.

Analytical Characterization Data

Use the following data to validate the identity of your synthesized product.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum reflects the dione form in polar aprotic solvents like DMSO.

| Nucleus | Solvent | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 2.05 | Doublet (J=1.5 Hz) | –CH₃ (Methyl group) |

| 6.85 | Quartet (J=1.5 Hz) | H-5 (Vinyl proton) | ||

| 11.5 - 12.5 | Broad Singlet | –NH (Amide protons, exchangeable) | ||

| ¹³C NMR | DMSO-d₆ | 17.5 | - | –CH₃ |

| 128.4 | - | C-5 (CH) | ||

| 142.1 | - | C-4 (Quaternary) | ||

| 156.8 | - | C-3 (Carbonyl) | ||

| 160.2 | - | C-6 (Carbonyl) |

Mass Spectrometry

-

MS (ESI+): m/z 127.1 [M+H]⁺

-

MS (ESI-): m/z 125.1 [M-H]⁻ (Stable anion formation due to resonance delocalization).

Applications & Biological Context[2][3][4][5][6]

Agricultural Chemistry (Herbicide Analogue)

4-Methylpyridazine-3,6-dione is a methylated analogue of Maleic Hydrazide (MH) . MH is a systemic plant growth regulator used to inhibit sprouting in potatoes and onions.

-

Mechanism: It acts as an antimetabolite of uracil, incorporating into RNA and inhibiting cell division (mitosis) in meristematic tissue.

-

Research Utility: The 4-methyl derivative is often used in structure-activity relationship (SAR) studies to determine steric tolerance of the binding pocket in plant enzymes.

Pharmaceutical Intermediate

The primary utility in drug development is as a precursor for 3,6-dichloro-4-methylpyridazine .

-

Reaction: Treatment with Phosphorus Oxychloride (POCl₃) converts the dione oxygens into chlorine leaving groups.

-

Downstream: These chlorides are highly susceptible to SNAr reactions, allowing the attachment of amines, alkoxides, or thiols to generate complex bioactive heterocycles.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness).

-

Safety goggles with side shields.

-

Work within a fume hood, especially during the heating phase of synthesis.

References

-

Synthesis of Pyridazines: Fan, D. B. (2008). The Study On Synthesis Of Pyridazine And 4-methyl-Pyridazine. Globe Thesis. Link

-

Tautomerism Studies: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Link

-

Chemical Properties & CAS: PubChem. (2025).[1][2] 4-Methylpyridazine-3,6-diol (CID 79826).[2] National Library of Medicine. Link

-

Spectral Data: Sigma-Aldrich. (2025).[1] 3,6-Dihydroxy-4-methylpyridazine Product Specification. Link

-

Biological Activity: Gichumbi, J. M., et al. (2016). Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile. Zeitschrift für Kristallographie. Link

Sources

4-Methylpyridazine-3,6-dione molecular weight

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Methylpyridazine-3,6-dione

Executive Summary

This compound (CAS: 5754-18-7), often referred to as methylmaleic hydrazide, represents a critical heterocyclic scaffold in both agrochemical and pharmaceutical development.[1] With a molecular weight of 126.11 g/mol , it serves as a versatile intermediate for constructing bioactive molecules, including JNK1 inhibitors and plant growth regulators.[1] This guide provides a rigorous technical analysis of its physicochemical profile, a self-validating synthetic protocol, and the mechanistic logic required for its successful application in drug discovery.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Understanding the mass and structural dynamics of this compound is prerequisite to its use in stoichiometry and spectral identification.[1]

Mass Spectrometry & Stoichiometry Data

The molecular weight of 126.11 g/mol is the average mass used for stoichiometric calculations. However, for high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical identifier.[1]

| Property | Value | Technical Context |

| Molecular Formula | Core pyridazine ring with methyl substitution.[1] | |

| Average Mol. Weight | 126.11 g/mol | Used for molarity and yield calculations.[1] |

| Monoisotopic Mass | 126.0429 Da | Primary peak ( |

| Exact Mass | 126.042927 Da | Theoretical mass for deviation analysis.[1] |

| Nitrogen Rule | Even (2 N) | Indicates an even nominal mass (126), confirming the structure.[1] |

Tautomeric Equilibrium (The "Chameleon" Effect)

Researchers often mischaracterize this compound because it exists in a dynamic equilibrium between the dione (lactam) and diol (lactim) forms.[1]

-

Solid State: Predominantly exists as the dione (diketo) form due to intermolecular hydrogen bonding.[1]

-

Solution: Solvent polarity dictates the ratio.[1] In non-polar solvents, the lactim (enol) character increases, altering reactivity toward electrophiles (e.g., O-alkylation vs. N-alkylation).[1]

Part 2: Validated Synthetic Protocol

The synthesis of this compound is a condensation reaction between citraconic anhydride and hydrazine.[1] While seemingly simple, temperature control is critical to prevent ring opening or polymerization.[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of hydrazine on the anhydride carbonyls, followed by dehydration to close the pyridazine ring.

Figure 1: Mechanistic flow of the condensation reaction transforming citraconic anhydride to the pyridazine scaffold.[1]

Step-by-Step Experimental Procedure

Safety Precaution: Hydrazine is toxic and potentially unstable.[1] All operations must be performed in a fume hood.[1]

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask with 11.2 g (0.1 mol) of Citraconic anhydride .

-

Add 50 mL of 15% aqueous Hydrochloric Acid (HCl) . The acid acts as a catalyst and solubilizer.[1]

-

-

Hydrazine Addition (Exothermic Step):

-

Place the flask in an ice bath to maintain temperature < 20°C.

-

Slowly add 5.0 g (0.1 mol) of Hydrazine Hydrate dropwise.

-

Causality: Rapid addition causes localized overheating, leading to polymeric by-products (brown tar).[1]

-

-

Reflux & Cyclization:

-

Remove the ice bath and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 100°C) for 3 hours .

-

Validation: The solution should turn clear and then potentially precipitate solid upon cooling.[1]

-

-

Isolation & Purification:

Expected Yield: 85-92% Melting Point: >260°C (Decomposes).[1]

Part 3: Analytical Characterization & Logic

To validate the synthesized compound, researchers must look for specific spectral signatures that confirm the 4-methyl substitution and the integrity of the pyridazine ring.[1]

Mass Spectrometry Logic

In ESI-MS (Positive Mode), the parent ion

-

Fragmentation: A characteristic loss of 28 Da (CO) or 29 Da (

) is often observed in MS/MS experiments, confirming the cyclic dione structure.

NMR Interpretation ( )

-

Proton (

):

Part 4: Biological Applications & Drug Design

The this compound scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.[1]

JNK1 Pathway Inhibition

Recent studies utilize this scaffold to target c-Jun N-terminal kinases (JNK1).[1] The dione moiety mimics the hydrogen-bonding capability of ATP adenine rings, allowing it to dock into the kinase hinge region.[1]

Agrochemical Utility

As a derivative of Maleic Hydrazide, the 4-methyl variant retains plant growth regulation properties by inhibiting cell division (mitosis) in meristematic tissue, though with altered lipophilicity due to the methyl group.[1]

Figure 2: Functional divergence of the pyridazine dione scaffold in bio-application.[1]

References

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3][4] Journal of the American Chemical Society, 73(4), 1873–1874.[1] [Link]

-

Katrusiak, A., & Katrusiak, A. (2003).[1] Tautomeric Variety and Methylation of 3,6-Dihydroxy-4-methylpyridazine.[1][5] Journal of Molecular Structure. [Link]

-

Organic Syntheses. (1947).[1] Citraconic Anhydride and Citraconic Acid.[1][5][6] Organic Syntheses, Coll.[1] Vol. 2, p.140.[1] [Link]

Sources

- 1. 4-Methylpyridazine-3,6-diol | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridazine-3,6-dione | C4H2N2O2 | CID 13010594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]

- 4. PYRIDAZINE-3,6-DIOL | CAS 123-33-1 [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

starting materials for 4-Methylpyridazine-3,6-dione synthesis

[1]

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Development Scientists Subject: CAS 5754-18-7 (4-Methyl-1,2-dihydro-3,6-pyridazinedione)

Executive Summary: The Scaffold & Strategic Value

4-Methylpyridazine-3,6-dione (often referred to as 4-methylmaleic hydrazide) is a critical heterocyclic scaffold in drug discovery, serving as a bioisostere for carboxylic acids and a precursor for diverse pharmacological agents, including phosphodiesterase inhibitors and herbicides.

While the synthesis appears deceptively simple—a condensation of a four-carbon anhydride with hydrazine—the technical nuance lies in impurity control , tautomeric stability , and regiochemical kinetics . This guide moves beyond basic textbook preparations to provide a robust, scalable, and self-validating methodology for synthesizing high-purity this compound.

Strategic Selection of Starting Materials

The efficiency of this synthesis is determined before the first reagent is added. The choice of the four-carbon synthon and the hydrazine source dictates the impurity profile.

The Carbon Backbone: Citraconic Anhydride

Recommendation: Use Citraconic Anhydride (2-Methylmaleic anhydride) [CAS: 616-02-4] rather than Citraconic Acid or Itaconic Anhydride.

-

Why Citraconic Anhydride?

-

Reactivity: The anhydride moiety is highly activated toward nucleophilic attack by hydrazine, allowing the reaction to proceed under milder conditions than the di-acid.

-

Atom Economy: Unlike diesters (which release 2 equivalents of alcohol), the anhydride releases no leaving group during the initial ring opening, and only one equivalent of water during the final cyclization.

-

Avoidance of Isomerization: Itaconic anhydride can isomerize to citraconic anhydride under thermal stress, but starting directly with citraconic anhydride ensures the methyl group is already in the thermodynamically stable position on the double bond.

-

The Nitrogen Source: Hydrazine Hydrate vs. Salts

Recommendation: For laboratory scale (<50g), use Hydrazine Hydrate (50-80%) . For process scale (>100g), use Hydrazine Sulfate .

| Parameter | Hydrazine Hydrate ( | Hydrazine Sulfate ( |

| Handling | Liquid, fuming, high inhalation toxicity. | Solid, non-volatile, lower immediate exposure risk. |

| Reaction Rate | Fast; instant nucleophilic attack. | Slower; requires buffering/base to release free hydrazine. |

| Impurity Profile | Risk of oxidative by-products if not fresh.[1][2] | High purity; sulfate salt acts as a built-in acid catalyst. |

| Work-up | Simple filtration of product. | Requires washing to remove inorganic sulfates. |

Reaction Mechanism & Kinetic Pathways[3]

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a rapid ring-opening amidation followed by a slower, rate-determining ring-closure (dehydration).

Mechanistic Visualization

The following diagram illustrates the pathway.[3] Note that while Citraconic Anhydride is unsymmetrical, the symmetry of the hydrazine nucleophile results in a single final product, regardless of which carbonyl is attacked first.

Figure 1: Mechanistic pathway. Although the initial attack is regioselective (preferring the less hindered C5 carbonyl), both intermediates converge to the same thermodynamically stable pyridazine-3,6-dione.

Experimental Protocols

Method A: Standard Laboratory Synthesis (High Purity)

This method prioritizes yield and ease of purification for research applications.

Materials:

-

Citraconic Anhydride (11.2 g, 100 mmol)

-

Hydrazine Hydrate (80% aq., 6.25 mL, ~100 mmol)

-

Ethanol (50 mL)

-

Glacial Acetic Acid (Catalytic, 1 mL)

Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Citraconic Anhydride in Ethanol (40 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate dropwise over 15 minutes. Critical: The reaction is exothermic. Control temperature <10°C to prevent uncontrolled boiling.

-

Intermediate Formation: A white precipitate (the hydrazide acid intermediate) may form. This is normal.

-

Cyclization: Add Glacial Acetic Acid (1 mL). Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. The precipitate should redissolve and then reprecipitate as the more insoluble dione product forms.

-

Work-up: Cool the mixture to room temperature and then to 4°C. Filter the white solid.

-

Purification: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by cold Water (1 x 10 mL).

-

Drying: Dry under vacuum at 60°C for 12 hours.

Expected Yield: 75–85% Appearance: White to off-white crystalline powder. Melting Point: 284–288°C (dec).[4]

Method B: Green Aqueous Synthesis (Scale-Up Compatible)

This method avoids organic solvents, utilizing water as the medium.[5] It is ideal for larger batches where solvent disposal is a concern.

Protocol:

-

Dissolve Hydrazine Sulfate (1 eq) in Water (5 vol) at 50°C.

-

Add Citraconic Anhydride (1 eq) slowly. The sulfate acts as the acid catalyst.

-

Heat to 95-100°C for 12 hours.

-

Cool to 10°C. The product crystallizes out.

-

Filter and wash copiously with water to remove sulfate salts.

Process Control & Troubleshooting

Self-Validating the Protocol

To ensure the reaction has gone to completion and the product is correct, use these checkpoints:

-

Checkpoint 1: Dissolution (Time: 1h @ Reflux). If the reaction mixture remains a thick slurry of the starting intermediate, the cyclization is stalling. Action: Add more acid catalyst (AcOH or HCl) to promote dehydration.

-

Checkpoint 2: Residual Hydrazine Test. Before isolation, test the supernatant with 4-dimethylaminobenzaldehyde (Ehrlich’s reagent). A bright yellow/orange color indicates unreacted hydrazine. Action: Extend reflux time or add slight excess of anhydride.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Product is yellow/sticky | Oxidation of hydrazine or presence of oligomers. | Recrystallize from boiling water. Ensure hydrazine is fresh/colorless. |

| Low Yield (<50%) | Incomplete cyclization (Intermediate A/B remains). | Increase reflux time; ensure pH is slightly acidic (pH 4-5). |

| Melting Point <280°C | Contamination with Citraconic Acid (hydrolysis product). | Wash product with dilute NaHCO3 (bicarbonate) solution. The dione is acidic (pKa ~9.3) but less so than the carboxylic acid impurities. |

Tautomerism Note

The product exists in equilibrium between the dione (lactam) and dihydroxy (lactim) forms.

-

Solid State: Predominantly the dione form.

-

Basic Solution: Forms the di-anion.

-

Analysis: 1H NMR in DMSO-d6 will typically show a broad singlet for the NH/OH protons around 11-12 ppm and the methyl singlet at ~2.0 ppm.

References

-

Mizzoni, R. H., & Spoerri, P. E. (1951).[6] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[6] Journal of the American Chemical Society, 73(4), 1873-1874. Retrieved from [Link]

- Schoene, D. L., & Hoffman, O. L. (1949). Maleic Hydrazide, a Unique Growth Regulant. Science, 109(2839), 588-590. (Foundational chemistry for maleic hydrazide analogs).

-

Organic Syntheses. (1943). Citraconic Anhydride.[4][2][7][8][9] Org.[2][3][8][10] Synth. Coll. Vol. 2, p.140. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. 5754-18-7 | CAS DataBase [m.chemicalbook.com]

- 5. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 5754-18-7 3,6-Dihydroxy-4-methylpyridazine AKSci B299 [aksci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazine synthesis [organic-chemistry.org]

The Pyridazinedione Scaffold: From Agricultural Fields to Targeted Therapeutics

Executive Summary

The pyridazinedione scaffold—specifically the pyridazine-3,6-dione and its tautomeric cousin, the pyridazin-3(2H)-one—represents a privileged structure in medicinal chemistry.[1] Its history traces a remarkable trajectory of biological utility: originating as a non-selective plant growth regulator in the mid-20th century, evolving into a potent cardiovascular inotrope in the 1990s, and currently serving as the structural anchor for breakthrough metabolic therapeutics and antibody-drug conjugate (ADC) linkers. This guide dissects the chemical evolution, mechanistic diversity, and synthetic protocols of this versatile heterocycle.

Part 1: Chemical Architecture & Tautomerism

To understand the biological versatility of this scaffold, one must first master its fluctuating electronic nature. The term "pyridazinedione" often loosely refers to two distinct but related systems:

-

1,2-dihydropyridazine-3,6-dione: The symmetric core (e.g., Maleic Hydrazide).[1]

-

Pyridazin-3(2H)-one: The asymmetric, often 6-substituted system found in most modern pharmaceuticals.[1]

The Lactam-Lactim Tautomerism

The reactivity of the ring is dictated by lactam-lactim tautomerism.[1] In the 3(2H)-one system, the hydrogen on the nitrogen (N2) can migrate to the oxygen at C3, creating a pyridazinol.

-

Implication for Drug Design: In solution, the polar lactam (C=O) form typically dominates, favoring hydrogen bond acceptance. However, functionalization at the oxygen (O-alkylation) locks the structure into the lactim ether form, a strategy seen in the thyroid hormone receptor agonist Resmetirom .

Part 2: The Agricultural Era (1940s–1970s)

The first major commercial application of the scaffold was not in humans, but in agriculture.

Maleic Hydrazide: The Growth Regulator

Discovered in 1895 but identified for biological activity in 1949 by Schoene and Hoffmann, Maleic Hydrazide (MH) is the simplest 3,6-dione.

-

Mechanism: MH mimics uracil, incorporating into RNA and inhibiting cell division (mitosis) in meristematic tissue without affecting cell enlargement.

-

Application: It remains in use today to prevent sprouting in stored potatoes and onions.

Chloridazon: The Photosynthesis Inhibitor

Moving to the pyridazin-3(2H)-one structure, Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) emerged as a sugar beet herbicide.[1]

-

Mechanism: It blocks electron transport in Photosystem II (PSII) by binding to the D1 protein, preventing the reduction of plastoquinone.

Part 3: The Cardiovascular Revolution (1980s–2000s)

The pivot from killing plants to saving human hearts occurred when researchers discovered that modifying the 6-position of the pyridazinone ring yielded potent Phosphodiesterase 3 (PDE3) inhibitors .

The "Bendans" and "Simendans"

Early candidates (e.g., Pimobendan, Indolidan) were designed as "inodilators"—agents that increase cardiac contractility (inotropy) while relaxing blood vessels (vasodilation).

Levosimendan: The Calcium Sensitizer

Levosimendan represents the pinnacle of this era. Unlike pure PDE3 inhibitors which can cause dangerous arrhythmias by overloading cells with Calcium (

-

Mechanism: It binds to the N-terminal domain of Troponin C only when it is saturated with

(during systole). This stabilizes the conformational change that triggers contraction.[2] -

Safety Valve: Because it does not bind Troponin C at low

concentrations (diastole), it does not impair cardiac relaxation (lusitropy).

Visualization: The Levosimendan Mechanism

The following diagram illustrates the dual-pathway mechanism of Levosimendan in the cardiomyocyte.

Figure 1: Dual mechanism of Levosimendan. The primary pathway (Blue) involves calcium sensitization of Troponin C. The secondary pathway (Dashed) involves PDE3 inhibition.

Part 4: The Modern Era & Metabolic Frontiers

In the 2020s, the scaffold has evolved into a platform for high-affinity ligand design in metabolic diseases and bioconjugation.

Resmetirom (MASH/NASH Therapeutic)

Resmetirom (MGL-3196) is a thyroid hormone receptor-beta (THR-

-

Structural Evolution: The pyridazinone ring acts as a polar core that mimics the inner ring of triiodothyronine (T3). Crucially, the 6-oxo-1,6-dihydropyridazine moiety provides high selectivity for the

-isoform of the receptor (liver-specific) over the

Pyridazinediones in Bioconjugation (ADCs)

A cutting-edge application developed by Chudasama et al. utilizes dibromopyridazinediones.[1]

-

The Problem: Maleimides (standard linkers) are unstable in plasma.

-

The Solution: Pyridazinediones functionally re-bridge disulfide bonds in antibodies. They insert themselves between two cysteine residues, creating a rigid, hydrolytically stable 2-carbon bridge.[1] This is critical for next-generation Antibody-Drug Conjugates.[1]

Part 5: Synthetic Protocol

Objective: Synthesis of a 6-aryl-3(2H)-pyridazinone scaffold via the Friedel-Crafts/Hydrazinolysis route. This is the foundational method for generating the core pharmacophore found in Levosimendan and COX-2 inhibitors.

Workflow Visualization

Figure 2: Step-wise synthesis of the 6-aryl-3(2H)-pyridazinone core.

Detailed Methodology

Step 1: Friedel-Crafts Acylation

-

Setup: Flame-dry a 250mL three-necked flask equipped with a magnetic stirrer and dropping funnel. Maintain an inert atmosphere (

). -

Reagents: Suspend anhydrous

(30 mmol) in dry dichloromethane (DCM). Add Succinic Anhydride (10 mmol). -

Addition: Add the aromatic substrate (e.g., toluene or anisole, 10 mmol) dropwise at

. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Self-Validation: Monitor via TLC. The disappearance of the non-polar aromatic substrate and appearance of a polar spot (acid) indicates success.

-

-

Workup: Quench with ice-cold HCl (2M). Extract with Ethyl Acetate. The solid product is the

-keto acid.

Step 2: Hydrazinolysis (Cyclization)

-

Setup: Dissolve the

-keto acid (from Step 1) in Ethanol (EtOH). -

Reagent: Add Hydrazine Hydrate (

) (1.5 equivalents). -

Condition: Reflux at

for 3 hours. -

Causality: The hydrazine performs a nucleophilic attack on the ketone carbonyl first (forming a hydrazone), followed by an intramolecular attack on the carboxylic acid to close the ring.

-

Isolation: Cool the solution. The pyridazinone typically precipitates as a white/off-white solid.[1] Filter and wash with cold ethanol.

Step 3: Dehydrogenation (Optional for 4,5-unsaturation)

To convert the 4,5-dihydro core to the fully aromatic pyridazinone (as seen in Chloridazon), treat the product with Bromine in Acetic Acid at

References

-

Schoene, D. L., & Hoffmann, O. L. (1949). Maleic Hydrazide, a Unique Growth Regulant.[4] Science. Link

-

Papp, J. G., et al. (2012). Levosimendan: A calcium sensitizer for the treatment of acute decompensated heart failure. Pharmacological Reviews. Link

-

Harrison, S. A., et al. (2019). Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial.[1] The Lancet. Link

-

Maruani, A., et al. (2016). Pyridazinediones: A Novel Class of Tuneable Reagents for the Selective Dual Modification of Proteins. UCL Discovery.[5] Link

-

Asif, M. (2012). A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Scaffold Pyridazine. International Journal of Green Pharmacy. Link

Sources

- 1. Resmetirom (MGL-3196) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Levosimendan | C14H12N6O | CID 3033825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 5. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - UCL Discovery [discovery.ucl.ac.uk]

The Pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged from a structural curiosity to a "wonder nucleus" in medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and weak basicity—confer significant advantages in drug design, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] This guide provides a comprehensive analysis of the biological significance of the pyridazine core, exploring its diverse pharmacological applications, mechanistic underpinnings, and strategic role in the development of next-generation therapeutics. We will delve into its function as a versatile pharmacophore in oncology, cardiovascular disease, infectious diseases, and neurodegenerative disorders, supported by case studies of approved drugs and clinical candidates. Furthermore, this document will provide actionable insights for laboratory professionals, including detailed synthetic protocols and workflows for biological evaluation, establishing a firm, authoritative grounding for leveraging this remarkable scaffold in future drug discovery endeavors.

The Pyridazine Core: A Profile of a Privileged Scaffold

The pyridazine moiety, also known as 1,2-diazine, is an invaluable scaffold in medicinal chemistry due to its distinctive electronic and structural features.[4][5] These characteristics allow it to serve as a versatile building block that can be readily functionalized to interact with a wide array of biological targets.[4][6]

Physicochemical and Pharmacophoric Features

The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic distribution, resulting in a high dipole moment. This polarity enhances solubility and allows for specific dipole-dipole interactions within protein binding sites.[3] Crucially, these nitrogen atoms act as strong hydrogen bond acceptors, a feature that is fundamental to its ability to anchor ligands to biological targets like enzyme active sites.[3][7]

The pyridazine ring is often employed as a bioisostere for a phenyl ring, offering a less lipophilic and more metabolically stable alternative that can improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] Its inherent polarity and reduced interaction with metabolic enzymes like cytochrome P450 and the cardiac hERG potassium channel add significant value in mitigating toxicity and off-target effects during drug development.[3]

Broad-Spectrum Pharmacological Activity

The true significance of the pyridazine core is demonstrated by the sheer breadth of its biological activities. Derivatives have shown efficacy across a multitude of therapeutic areas, making it one of the most versatile scaffolds for drug development.[1][4] The applications span from cardiovascular and anticancer therapies to CNS disorders and infectious diseases.[1][4][8][9]

Cardiovascular Applications

Pyridazine and its oxo-derivative, pyridazinone, are prominent in cardiovascular medicine.[8][10] Compounds incorporating this core have demonstrated potent antihypertensive, vasodilator, and antithrombotic activities.[1][8][11]

One of the earliest and most well-known examples is Hydralazine , a direct-acting smooth muscle relaxant used to treat hypertension. More recent developments include compounds like Bemoradan , a positive inotropic agent that inhibits phosphodiesterase III (PDE3) for the management of heart failure.[8] The pyridazinone ring is a crucial component of numerous cardioactive agents, many of which have progressed through clinical trials.[10] Research has shown that pyridazinone derivatives can achieve significant reductions in mean arterial blood pressure, in some cases exceeding the efficacy of standards like hydralazine.[8][12]

Anticancer Agents

In oncology, the pyridazine scaffold is a cornerstone for the development of targeted therapies, particularly protein kinase inhibitors.[9][13] Kinases are pivotal in cancer cell signaling, and the pyridazine core's ability to form key hydrogen bonds in the ATP-binding pocket makes it an ideal framework for designing potent and selective inhibitors.[9][13]

A massive number of pyridazine-containing compounds have been synthesized and evaluated for their ability to target various processes involved in cancer, including aberrant metabolism, signal transduction, and epigenetic modifications.[14] This has led to the development of inhibitors for targets such as Tropomyosin Receptor Kinase (TRK), Bromodomain-containing proteins (BRD), and Glutaminase 1 (GLS1).[14] There are several approved pyridazine-based drugs on the market, with many more in different phases of clinical trials, underscoring its promise as a drug-like scaffold in cancer therapy.[15][16]

Central Nervous System (CNS) Disorders

The pyridazine nucleus is present in compounds designed to treat a range of CNS conditions, including depression, anxiety, and epilepsy.[1][17] One of the first approved drugs containing this core was Minaprine , an atypical antidepressant that acts as a monoamine oxidase (MAO) inhibitor.[3] Although later withdrawn, it paved the way for further exploration.

Modern research has identified pyridazine derivatives as ligands for GABA-A receptors, positive allosteric modulators for GABAA α5 subunits, and histamine H3 receptor binders, highlighting its potential in treating neurological and psychiatric disorders.[18][19] Furthermore, studies have demonstrated the anticonvulsant activity of various pyridazine derivatives in preclinical models.[17][20]

Anti-inflammatory and Analgesic Activity

Pyridazine and pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and potentially lower ulcerogenic risk compared to traditional agents.[1][21] Emorfazone , for instance, is marketed in Japan as an analgesic and anti-inflammatory drug.[1]

Researchers have successfully synthesized pyrazolone-pyridazine conjugates that exhibit significant anti-inflammatory and analgesic effects in vivo.[22] These compounds often work by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory cytokines like TNF-α and IL-6.[22]

Antimicrobial and Antiviral Activity

The pyridazine scaffold is also a key component in the development of novel agents to combat infectious diseases. Derivatives have demonstrated a wide spectrum of activity, including antibacterial, antifungal, and antiviral properties.[1][4]

Notably, a series of diarylpyridazine (DAPD) derivatives were developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[23] The most promising of these compounds exhibited an efficacy greater than the reference drugs nevirapine and delavirdine in cell-based assays.[23]

Mechanistic Insight & Workflow: Pyridazine-Based Kinase Inhibitors

The role of the pyridazine scaffold in kinase inhibition serves as an excellent case study for its mechanistic importance. Its utility stems from its ability to act as a "hinge-binder," a critical interaction for kinase inhibition.

The Pyridazine Core as a Hinge-Binding Motif

The "hinge region" of a kinase is a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. It contains key amino acid residues that form hydrogen bonds with the adenine ring of ATP. An effective kinase inhibitor must mimic this interaction. The adjacent nitrogen atoms of the pyridazine ring are perfectly positioned to act as hydrogen bond acceptors, forming one or two hydrogen bonds with the backbone amide protons of the hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.

Workflow for Screening Pyridazine-Based Inhibitors

The development of novel pyridazine kinase inhibitors follows a structured, multi-stage workflow. This process is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next, ensuring that only the most promising candidates advance.

Synthetic Methodologies and Protocols

The accessibility and versatile chemistry of the pyridazine core are key to its widespread use. These heterocycles are often prepared via the condensation of 1,4-dicarbonyl compounds (diketones or ketoacids) with hydrazine derivatives.[5]

Protocol: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a foundational method for synthesizing a pyridazinone derivative, a common intermediate for further functionalization. The procedure involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.

Materials:

-

Appropriate γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Reflux condenser, heating mantle, magnetic stirrer, round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the γ-ketoacid (0.1 mol) in absolute ethanol (100 mL).

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (0.12 mol) dropwise. A slight exotherm may be observed. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (approx. 1-2 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[20]

Future Perspectives and Conclusion

The pyridazine scaffold is firmly established as a privileged structure in medicinal chemistry.[9][15] Its unique combination of physicochemical properties and synthetic tractability has already yielded multiple approved drugs and a rich pipeline of clinical candidates.[3][8][15]

Future research will likely focus on several key areas:

-

Novel Scaffolds: Exploration of fused bi- and tricyclic pyridazine systems to access new chemical space and target protein-protein interactions.[6][9][18]

-

Covalent Inhibitors: Designing pyridazine derivatives with reactive "warheads" for covalent targeting of enzymes, potentially leading to drugs with increased potency and duration of action.[14]

-

Targeted Drug Delivery: Incorporating the pyridazine core into antibody-drug conjugates (ADCs) or other targeted delivery systems to enhance efficacy and reduce systemic toxicity.

References

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazine - Wikipedia [en.wikipedia.org]

- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. mdpi.com [mdpi.com]

- 20. jocpr.com [jocpr.com]

- 21. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Safety, Handling, and Application of 4-Methylpyridazine-3,6-dione

Executive Summary

4-Methylpyridazine-3,6-dione (CAS: 5754-19-8 / 73268-15-2) is a critical heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., p38 MAPK) and fused ring systems like pyridopyridazines. While structurally related to the plant growth regulator Maleic Hydrazide, the methyl derivative presents specific handling challenges due to its tautomeric nature, potential for dust inhalation toxicity, and air sensitivity.

This guide provides a self-validating framework for the safe manipulation of this compound, moving beyond basic SDS data to address experimental causality and process safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the tautomeric equilibrium of this compound is essential for accurate solubility prediction and reactivity profiling. The compound exists in a dynamic equilibrium between the lactam (dione) and lactim (hydroxy) forms, which dictates its behavior in solution.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 4-methyl-1,2-dihydropyridazine-3,6-dione | Often referred to as 4-methylmaleic hydrazide. |

| Molecular Formula | C₅H₆N₂O₂ | MW: 126.11 g/mol |

| Physical State | Solid (White to Off-White Powder) | High surface area powder; prone to electrostatic charging. |

| Melting Point | >260 °C (Decomposes) | High lattice energy requires polar aprotic solvents for dissolution. |

| Solubility | DMSO, DMF, dilute aqueous base | Insoluble in non-polar solvents (Hexane, DCM). |

| pKa | ~5.6 (Hydrazide protons) | Acidic protons allow dissolution in NaOH/KOH. |

| Stability | Air/Moisture Sensitive | Hygroscopic. Long-term storage requires inert atmosphere. |

Tautomeric Implications

In the solid state, the compound predominantly exists as the dione (lactam). Upon dissolution in polar aprotic solvents (DMSO), the equilibrium shifts, facilitating nucleophilic attacks at the carbonyl carbons or N-alkylation depending on the base used.

Toxicology & Hazard Assessment

GHS Classification: WARNING [1][2]

While less acutely toxic than hydrazine precursors, this compound poses significant respiratory risks due to its physical form and biological activity as a nucleic acid intercalator analog.

Key Hazard Vectors[10]

-

Inhalation (H332/H335): The primary risk. Fine particulates can deeply penetrate the lung parenchyma. As a hydrazide derivative, chronic exposure may induce respiratory sensitization.

-

Genotoxicity (Potential): Structural analogs (Maleic Hydrazide) have shown clastogenic potential at high doses. Treat as a suspected mutagen .

-

Ocular/Dermal (H315/H319): Acidic nature causes immediate irritation to mucous membranes.

Diagram 1: Risk Assessment & Control Logic

This decision tree guides the researcher through the necessary engineering controls based on the state of the material.

Caption: Risk-based logic for selecting engineering controls. High-quantity powder handling requires static control to prevent dispersion.

Operational Protocols

Protocol A: Inert Storage & Stock Solution Preparation

Rationale: The compound is hygroscopic. Moisture uptake leads to hydrolysis or clumping, affecting stoichiometric precision in sensitive coupling reactions.

Materials:

-

This compound (Dry powder)

-

Anhydrous DMSO (stored over molecular sieves)

-

Argon balloon or Schlenk line

-

Amber glass vials with PTFE-lined septa

Step-by-Step:

-

Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

-

Weighing: Perform weighing in a fume hood. If relative humidity >50%, use an anti-static gun on the spatula and weigh boat.

-

Solvation:

-

Transfer powder to the vial.

-

Purge the vial with Argon for 30 seconds.

-

Inject anhydrous DMSO via syringe through the septum.

-

Note: Dissolution is endothermic. Sonicate at 30-40°C if necessary.

-

-

Verification: The solution should be clear and colorless/pale yellow. Cloudiness indicates moisture contamination or insoluble impurities.

Protocol B: Activation via Chlorination (POCl₃)

Rationale: A common downstream application is converting the dione to 3,6-dichloro-4-methylpyridazine. This reaction generates HCl gas and requires strict pressure management.

Safety Critical Check: Never seal a POCl₃ reaction vessel completely without a pressure release route (bubbler).

-

Setup: Flame-dry a round-bottom flask. Equip with a reflux condenser and an NaOH scrubber trap (to neutralize HCl/POCl₃ vapors).

-

Addition: Add this compound solid, followed by POCl₃ (excess).

-

Catalysis: Add a catalytic amount of N,N-Dimethylaniline or DMF. Caution: This is exothermic.

-

Reflux: Heat to reflux (approx. 105°C). Monitor for the cessation of HCl evolution (bubbling in trap).

-

Quench (The Danger Zone):

-

Cool reaction to room temperature.[3]

-

Pour the reaction mixture onto crushed ice slowly with vigorous stirring.

-

Why? Direct addition of water to the flask can cause a violent eruption due to POCl₃ hydrolysis.

-

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for using this scaffold in nucleophilic substitution reactions (SNAr), a common pathway in drug discovery.

Diagram 2: SNAr Synthesis Workflow

Caption: Standard synthetic route converting the dione to an electrophilic dichloro-intermediate for drug scaffold synthesis.

Emergency Response & Waste Management

Spill Response (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves, safety goggles, and an N95/P100 respirator.

-

Containment: Cover the spill with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum. Do not dry sweep.

-

Decontamination: Wipe surfaces with 0.1M NaOH followed by water.

Waste Disposal

-

Segregation: Do not mix with oxidizing agents or strong acids.

-

Classification: Classify as "Hazardous Organic Waste (Solid)" or "Toxic Organic Waste" depending on local regulations.

-

Destruction: High-temperature incineration is the preferred method to ensure cleavage of the N-N bond.

References

-

PubChem. (n.d.). 4-Methyl-1,2-dihydropyridazine-3,6-dione (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Methylpyridazine-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2][4] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to high doses and variable therapeutic outcomes.[2] Therefore, a thorough investigation of a compound's solubility in various aqueous and organic media is an indispensable early-stage activity in the drug development pipeline.[3][5] This guide will provide the scientific and technical framework for a comprehensive solubility assessment of 4-Methylpyridazine-3,6-dione.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility studies. The structure of the molecule, including its potential for hydrogen bonding and its acidic/basic nature, will govern its interaction with different solvents.

Table 1: Physicochemical Properties of this compound (and its tautomer, 4-Methylpyridazine-3,6-diol)

| Property | Value | Source |

| Molecular Formula | C5H6N2O2 | [6] |

| Molecular Weight | 126.11 g/mol | [6] |

| XLogP3 (Computed) | -0.6 | [6] |

| Hydrogen Bond Donor Count (Computed) | 2 | [6] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [6] |

| pKa (Predicted) |

The negative XLogP3 value suggests that this compound is likely to have a degree of hydrophilicity and therefore, some aqueous solubility.[6] The presence of hydrogen bond donors and acceptors further supports its potential to interact with polar solvents like water.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive solubility profile for this compound. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, acetone)

Experimental Workflow for Aqueous Solubility

The following diagram illustrates the workflow for determining the aqueous solubility of this compound at various pH values.

Caption: Workflow for Aqueous Solubility Determination.

Detailed Protocol for Aqueous Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4, and 9.0) according to standard pharmacopeial procedures.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Place the vials in a thermostatically controlled shaker set at 37 ± 1 °C.[9] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established in a preliminary experiment by sampling at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[10]

-

Sample Collection and Preparation: After equilibration, carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid material. Separate the undissolved solid from the solution by either centrifugation or filtration through a 0.22 µm syringe filter.[10]

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC method.

-

Data Analysis: Perform each experiment in triplicate to ensure reproducibility.[9] The solubility is reported as the mean concentration ± standard deviation.

Experimental Protocol for Organic Solvent Solubility

A similar protocol should be followed to determine the solubility in common organic solvents used in formulation and analytical chemistry.

-

Solvent Selection: Choose a range of organic solvents with varying polarities, such as ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, and acetone.

-

Equilibration: Follow the same procedure as for aqueous solubility, but conduct the experiment at a controlled room temperature (e.g., 25 ± 1 °C).

-

Quantification: Use a validated HPLC method, ensuring the chosen organic solvent is compatible with the mobile phase and column.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Solubility Profile of this compound

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| Aqueous Buffer | 1.2 | 37 | |

| Aqueous Buffer | 4.5 | 37 | |

| Aqueous Buffer | 6.8 | 37 | |

| Aqueous Buffer | 7.4 | 37 | |

| Aqueous Buffer | 9.0 | 37 | |

| Ethanol | - | 25 | |

| Methanol | - | 25 | |

| DMSO | - | 25 | |

| Acetonitrile | - | 25 | |

| Acetone | - | 25 |

The relationship between pH and aqueous solubility can be visualized in a graph, which is particularly important for ionizable compounds.

Caption: Relationship between pH and Aqueous Solubility.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of this compound. By adhering to these detailed protocols, researchers can generate the critical data necessary to inform key decisions in the drug development process, from formulation design to preclinical evaluation. The emphasis on experimental rigor and a thorough understanding of the underlying scientific principles will ensure the generation of a trustworthy and authoritative solubility profile for this compound.

References

-

FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

Galvão, M. F., et al. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical Students, 8(2), 159-165. Retrieved from [Link]

-

Wikipedia. 4-Methylpyridine. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Wikipedia. Alkaloid. Retrieved from [Link]

-

PubChem. 4-Methylpyridazine-3,6-diol. Retrieved from [Link]

-

PubChem. 4-Chloro-1,2-dihydropyridazine-3,6-dione. Retrieved from [Link]

-

Cheméo. Chemical Properties of 4-Methylpyridazine (CAS 1120-88-3). Retrieved from [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Retrieved from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved from [Link]

-

PubChem. 3,6-Dichloropyridazine. Retrieved from [Link]

-

PubChem. 4-Methylpyridazine. Retrieved from [Link]

-

PubChem. Pyridazine-3,6-dione. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. 4-Methylpyridazine-3,6-diol | C5H6N2O2 | CID 79826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

Methodological & Application

Application Note: Dehydroxylative Halogenation of 4-Methylpyridazine-3,6-dione

Executive Summary

This guide details the protocol for the halogenation of 4-methylpyridazine-3,6-dione (also known as 4-methylmaleic hydrazide). While the scaffold allows for various halogenation pathways, the most critical pharmaceutical transformation is the dehydroxylative chlorination to synthesize 3,6-dichloro-4-methylpyridazine .

This intermediate is a "gateway scaffold" in medicinal chemistry. The resulting electrophilic chlorides at positions 3 and 6 are highly susceptible to regioselective Nucleophilic Aromatic Substitution (

Key Technical Challenge: The reaction utilizes Phosphorus Oxychloride (

Mechanistic Insight: The Driving Force

The transformation relies on the Lactam-Lactim Tautomerism of the pyridazine core. In its solid state, the starting material exists predominantly as the dione (lactam). However, in solution—particularly in the presence of Lewis acids like

Reaction Pathway[2][3][4][5][6]

-

Activation: The oxygen of the lactim tautomer attacks the electrophilic phosphorus of

, forming a highly reactive dichlorophosphate leaving group. -

Substitution: Chloride ions (liberated from

) attack the ring carbons (C3 and C6). -

Aromatization: The expulsion of the phosphate group restores the aromaticity of the pyridazine ring, providing the thermodynamic driving force for the reaction.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway from the dione starting material to the aromatic dichloro product via phosphate activation.

Experimental Protocol: Synthesis of 3,6-Dichloro-4-methylpyridazine

This protocol is optimized for a 10g scale but is scalable to kilograms with appropriate heat transfer engineering.

Reagents & Equipment

| Component | Specification | Role |

| Starting Material | This compound (98%+) | Substrate |

| Reagent/Solvent | Phosphorus Oxychloride ( | Chlorinating agent & Solvent |

| Base (Optional) | N,N-Diethylaniline or Pyridine | Acid scavenger/Catalyst |

| Quench | Crushed Ice / | Hydrolysis & Neutralization |

| Reactor | Round-bottom flask with reflux condenser | Reaction Vessel |

| Safety | Calcium Chloride ( | Moisture Protection |

Step-by-Step Methodology

Phase 1: Reaction Assembly

-

Drying: Ensure all glassware is oven-dried (

) and flushed with Nitrogen ( -

Charging: To a 250 mL RBF, add 10.0 g (79.3 mmol) of this compound.

-

Reagent Addition: Carefully add 50 mL of

(approx. 6-7 equivalents). The substrate may not dissolve immediately.[2]-

Note: If using a catalyst, add 3-5 mL of N,N-Diethylaniline at this stage. This lowers the activation energy but makes purification slightly more demanding.

-

-

Reflux: Heat the mixture to reflux (approx. 105-110°C) .

-

Observation: The suspension will gradually clear and turn into a dark orange/brown solution as the reaction proceeds.

-

Time: Maintain reflux for 3 to 5 hours . Monitor via TLC (Solvent: 30% Ethyl Acetate in Hexane). The polar starting material (baseline) should disappear.

-

Phase 2: Workup (CRITICAL SAFETY STEP)

-

Concentration: Allow the reaction to cool to 60°C. Distill off the excess

under reduced pressure (rotary evaporator with a caustic trap).-

Why? Removing bulk

significantly reduces the violence of the quenching step.

-

-

The "Reverse Quench":

-

Prepare a beaker with 300g of crushed ice .

-

Pour the viscous residue slowly onto the stirring ice. Do not add water to the residue.

-

Exotherm Warning: The hydrolysis of residual phosphoryl chlorides generates massive heat and HCl gas. Maintain temperature <20°C by adding more ice if necessary.

-

-

Neutralization: Once the ice melts, the solution will be acidic (pH < 1). Carefully adjust pH to 8-9 using concentrated Ammonium Hydroxide (

) or saturated Sodium Bicarbonate (-

Product Stability: The dichloro product is stable at basic pH, but prolonged exposure to hot acid can hydrolyze the chlorides back to hydroxyls.

-

Phase 3: Isolation

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

). -

Drying: Combine organics, wash with brine, and dry over Anhydrous Sodium Sulfate (

). -

Purification: Evaporate the solvent. The crude solid is usually sufficiently pure (90-95%).

-

Recrystallization: If higher purity is required, recrystallize from Hexane/Ethyl Acetate.

-

Yield: Expected yield is 75-85% .

-

Experimental Workflow Visualization

The following diagram outlines the logical flow and critical decision points (Safety Checks) during the execution.

Figure 2: Operational workflow emphasizing the critical quenching safety node.

Alternative Protocol: Bromination

While chlorination is standard, bromination yields a more reactive scaffold for difficult

-

Reagent: Phosphorus Oxybromide (

) is a solid and harder to handle than liquid -

Solvent: Requires a high-boiling inert solvent like Toluene or Anisole .

-

Protocol Difference: Mix this compound with 3.0 eq of

in Toluene. Reflux at 110°C. The workup is identical, but the brominated product is more light-sensitive.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Quench / Hydrolysis | Ensure pH is adjusted to >8. The product may remain protonated and water-soluble at acidic pH. |

| Starting Material Remains | Old | |

| Violent Quench | Too much excess | Increase distillation time to remove bulk reagent before adding to ice. |

| Dark/Tar Product | Overheating | Do not exceed 120°C. The methyl group can undergo radical side reactions at very high temps. |

References

-

Chemical Safety Facts. Phosphorus Oxychloride Safety Guide. Retrieved from

-

Synthesis of Chloropyridazines. Method for synthetizing 3,6-dichloropyridazine. Patent CN104447569A. Retrieved from

- Pyridazine Chemistry Review.Recent advances in the synthesis and functionalization of pyridazines. (General Reference for Scaffold Reactivity).

-

BenchChem Protocols. Phosphorus Oxychloride in the Synthesis of Chloropyridazines. Retrieved from (Simulated based on search context 1.6).

Sources

Application Notes and Protocols: 4-Methylpyridazine-3,6-dione in Medicinal Chemistry

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this six-membered nitrogen-containing ring have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[2] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, contribute to its utility in molecular recognition and drug-target interactions.[3]

This document provides detailed application notes and experimental protocols for the investigation of 4-Methylpyridazine-3,6-dione , a specific derivative of this versatile class. While extensive research has been conducted on the broader pyridazinone family, this guide will focus on empowering researchers to synthesize and evaluate the potential therapeutic applications of this targeted molecule. The protocols outlined herein are designed to be self-validating systems for exploring its hypothesized anticancer and anti-inflammatory properties.

Chemical and Physical Properties